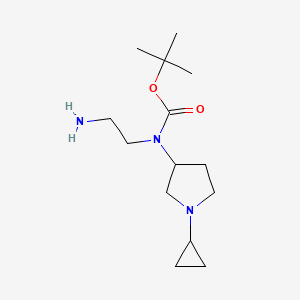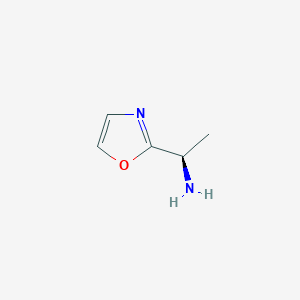![molecular formula C10H13N3S B13163702 1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13163702.png)
1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol is a heterocyclic compound that features an imidazo[4,5-c]pyridine core with a thiol group at the 2-position and a tert-butyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the imidazo[4,5-c]pyridine core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazo[4,5-c]pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or iodine (I₂) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted imidazo[4,5-c]pyridine derivatives .
Scientific Research Applications
1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity or signaling pathways. Additionally, the imidazo[4,5-c]pyridine core can interact with nucleic acids or other biomolecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- 1-tert-butyl-1H-imidazo[4,5-b]pyridine-2-thiol
- 1-tert-butyl-1H-imidazo[4,5-a]pyridine-2-thiol
- 1-tert-butyl-1H-imidazo[4,5-d]pyridine-2-thiol
Uniqueness
1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thiol group at the 2-position and the tert-butyl group at the 1-position enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C10H13N3S |
|---|---|
Molecular Weight |
207.30 g/mol |
IUPAC Name |
1-tert-butyl-3H-imidazo[4,5-c]pyridine-2-thione |
InChI |
InChI=1S/C10H13N3S/c1-10(2,3)13-8-4-5-11-6-7(8)12-9(13)14/h4-6H,1-3H3,(H,12,14) |
InChI Key |
XYXQLLNARXPPAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C2=C(C=NC=C2)NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3R)-Piperidin-3-yl]ethane-1-sulfonamide](/img/structure/B13163627.png)

![8-Propyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13163642.png)
![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one](/img/structure/B13163645.png)









